molecular formula C6H13NO2 B13111880 Methyl3-ethoxypropanimidate

Methyl3-ethoxypropanimidate

Cat. No.: B13111880
M. Wt: 131.17 g/mol
InChI Key: WMBPMAKNFOHKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-ethoxypropanimidate is a chemical compound with the molecular formula C6H13NO2 It is an organic compound that belongs to the class of imidates Imidates are derivatives of carboxylic acids where the carbonyl group is replaced by an imidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethoxypropanimidate typically involves the reaction of ethyl 3-ethoxypropanoate with methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methyl 3-ethoxypropanimidate may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxypropanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-ethoxypropanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethoxypropanimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes that facilitate the transformation of reactants to products .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxypropionate: Similar in structure but with a methoxy group instead of an ethoxy group.

    Ethyl 3-ethoxypropanoate: The ester precursor used in the synthesis of Methyl 3-ethoxypropanimidate.

    3-Methoxypropionic acid: An acid derivative with similar reactivity

Uniqueness

Methyl 3-ethoxypropanimidate is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it versatile in synthetic chemistry .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 3-ethoxypropanimidate

InChI

InChI=1S/C6H13NO2/c1-3-9-5-4-6(7)8-2/h7H,3-5H2,1-2H3

InChI Key

WMBPMAKNFOHKBT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.